molecular formula C13H10N2O2S B8715882 Ethyl 4-(3-cyanophenyl)-1,3-thiazole-2-carboxylate

Ethyl 4-(3-cyanophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B8715882
M. Wt: 258.30 g/mol
InChI Key: JJECMHNBBHAFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-cyanophenyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

ethyl 4-(3-cyanophenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C13H10N2O2S/c1-2-17-13(16)12-15-11(8-18-12)10-5-3-4-9(6-10)7-14/h3-6,8H,2H2,1H3

InChI Key

JJECMHNBBHAFOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, 10 drops of a conc. aqueous hydrogen chloride solution are added to 5.00 g (34.4 mmol) of 3-acetylbenzenecarbonitrile in 40 ml of conc. acetic acid. 1.8 ml (34.4 mmol) of bromine in 10 ml of conc. acetic acid are subsequently added dropwise over a period of 1 h, and after the end of the addition, the reaction mixture is poured onto ice. After extraction of the aqueous phase with dichloromethane, the combined organic phases are dried over MgSO4, filtered and concentrated under reduced pressure. The solid obtained (8.00 g) is provided in 250 ml of EtOH and heated under reflux, a solution of 3.77 g (28.3 mmol) of ethyl amino(thioxo)acetate in 50 ml of ethanol is added dropwise and the mixture is stirred under reflux for 3 h. The reaction solution is cooled and the precipitate formed is collected by filtration. The mother liquor is concentrated under reduced pressure, the residue is taken up in a little ethanol and the solid formed is subsequently collected by filtration. 5.75 g (65% of theory) of the title compound are obtained after combining the solids.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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